6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

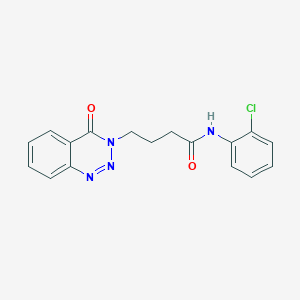

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Antioxidant Activity

One area of relevance is the analysis of antioxidant activity, which is critical in various fields, including food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, highlighting the advantages and applicability of methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others. These methods, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants and determining the antioxidant capacity of complex samples, providing a framework for understanding the antioxidant potential of new compounds like quinazoline derivatives (Munteanu & Apetrei, 2021).

Synthesis and Biological Activities of Quinazoline Derivatives

Another relevant study focuses on the synthesis of quinazoline derivatives, which are known for their therapeutic potential. Danao et al. (2021) provided insights into the pharmacological importance of isoquinoline derivatives, highlighting their biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This review suggests that compounds like "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" could potentially have a wide range of biological applications, warranting further research into their specific activities and mechanisms of action (Danao et al., 2021).

8-Hydroxyquinolines: Medicinal Chemistry Applications

Gupta, Luxami, and Paul (2021) explored the significant biological activities of 8-hydroxyquinoline derivatives, a closely related chemical class, due to their metal chelation properties. Their review highlighted the therapeutic potential of these compounds in treating various diseases, including cancer, HIV, and neurodegenerative disorders. This research underscores the importance of heterocyclic compounds in drug development and their potential in medicinal chemistry, which could extend to the study of "6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide" (Gupta, Luxami, & Paul, 2021).

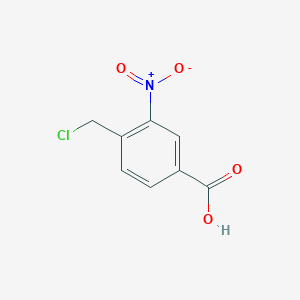

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid. The resulting compound is then reduced to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid, which is then cyclized with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline. The final step involves the reaction of this intermediate with N-phenethylhexanoyl chloride to form the target compound.", "Starting Materials": [ "4-chloro-2-nitrobenzoic acid", "2-aminobenzoylhydrazide", "ethyl acetoacetate", "thiourea", "N-phenethylhexanoyl chloride" ], "Reaction": [ "Condensation of 4-chloro-2-nitrobenzoic acid with 2-aminobenzoylhydrazide to form 4-(2-hydrazinylidene)-2-nitrobenzoic acid", "Reaction of 4-(2-hydrazinylidene)-2-nitrobenzoic acid with ethyl acetoacetate to form 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid", "Reduction of 4-(2-oxo-2-phenylethylidene)-2-nitrobenzoic acid to 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid", "Cyclization of 4-(2-amino-2-phenylethylidene)-2-nitrobenzoic acid with thiourea to form 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline", "Reaction of 4-(2-amino-2-phenylethylidene)-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanoyl chloride to form the target compound" ] } | |

CAS-Nummer |

422275-40-9 |

Produktname |

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide |

Molekularformel |

C22H25N3O2S |

Molekulargewicht |

395.52 |

IUPAC-Name |

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |

InChI |

InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |

InChI-Schlüssel |

NAEOBURDCJPCFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)

![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)